molecular formula C11H13ClN4O3 B3025952 1-(m-Chlorophenyl)-3-(1-methyl-4-oxo-2-imidazolin-2-yl)urea monohydrate CAS No. 63540-28-3

1-(m-Chlorophenyl)-3-(1-methyl-4-oxo-2-imidazolin-2-yl)urea monohydrate

Cat. No.: B3025952
CAS No.: 63540-28-3
M. Wt: 284.70 g/mol
InChI Key: UNFQKKSADLVQJE-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate (CAS: 63540-28-3), also known as fenobam monohydrate, is a urea derivative with a molecular formula of C₁₁H₁₃ClN₄O₃ and a molecular weight of 284.7 g/mol . Its structure comprises a urea bridge connecting a 3-chlorophenyl group and a 1-methyl-4-oxoimidazolyl moiety, with a water molecule in the hydrate form. This compound exhibits tautomerism due to the imidazolone ring, influencing its stability and polymorphism . Fenobam is a well-documented metabotropic glutamate receptor 5 (mGluR5) antagonist, with applications in neurological research .

Properties

CAS No.

63540-28-3

Molecular Formula

C11H13ClN4O3

Molecular Weight

284.70 g/mol

IUPAC Name

(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea;hydrate

InChI

InChI=1S/C11H11ClN4O2.H2O/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8;/h2-5H,6H2,1H3,(H2,13,14,15,17,18);1H2

InChI Key

UNFQKKSADLVQJE-UHFFFAOYSA-N

Isomeric SMILES

CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl.O

Canonical SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O

Origin of Product

United States

Biological Activity

3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate, also known as fenobam, is a compound with notable biological activity, primarily investigated for its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H11ClN4O2 - H2O
  • CAS Number : 63540-28-3
  • Synonyms : N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea monohydrate

Anticancer Properties

Research has indicated that 3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 1.61 µg/mL against specific tumor cell lines, demonstrating its potential as an anticancer agent .

The anticancer activity of this compound is believed to be linked to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has been shown to interact with key proteins involved in cancer cell survival, such as Bcl-2, through hydrophobic contacts and minimal hydrogen bonding interactions .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances its antibacterial efficacy .

Neuroprotective Effects

Fenobam has also been studied for its neuroprotective properties. It acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders. This action may contribute to its potential in treating conditions such as anxiety and depression by modulating neurotransmitter release .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerIC50 = 1.61 µg/mL in tumor cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivemGluR5 antagonist; potential use in anxiety/depression

Case Study: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested on various cancer cell lines including HT29 (colorectal cancer) and Jurkat (T-cell leukemia). Results demonstrated significant inhibition of cell growth at concentrations lower than traditional chemotherapeutics like doxorubicin, suggesting a promising alternative in cancer therapy .

SAR Analysis

The structure–activity relationship studies have highlighted that modifications in the phenyl ring and imidazole moiety significantly affect biological activity. For instance, the introduction of chlorine at specific positions on the phenyl ring enhances cytotoxicity, while alterations in the imidazole ring can influence receptor binding affinity .

Scientific Research Applications

Pharmacological Applications

Fenobam has been primarily researched for its role in modulating glutamate signaling, which is crucial for synaptic plasticity and cognitive functions. Its applications include:

  • Anxiety Disorders : Fenobam's ability to selectively inhibit mGlu5 receptors may help alleviate symptoms of anxiety by modulating excitatory neurotransmission.
  • Depression : Research indicates that Fenobam could be beneficial in treating depressive disorders through its interaction with glutamate pathways.
  • Cognitive Enhancement : By targeting mGlu5 receptors, Fenobam may improve cognitive functions, making it a potential treatment for cognitive deficits associated with various psychiatric conditions.

Research Findings

Recent studies have focused on the interaction of Fenobam with other neurotransmitter systems, highlighting its potential role in complex neurochemical networks. For instance:

  • Binding Affinity Studies : Research has shown that Fenobam exhibits high selectivity for mGlu5 receptors compared to other glutamate receptor subtypes, which is essential for reducing off-target effects and enhancing therapeutic efficacy .

Case Studies and Clinical Trials

Several clinical studies have explored the efficacy of Fenobam in treating anxiety and depression:

  • Anxiety Treatment Trials : A double-blind placebo-controlled trial demonstrated significant improvements in anxiety scores among participants treated with Fenobam compared to the placebo group.
  • Cognitive Function Studies : Research indicated that patients receiving Fenobam showed enhanced cognitive performance on tasks requiring attention and memory compared to those not treated with the compound.

Comparison with Similar Compounds

Diary Urea Derivatives

Several diaryl ureas with modified aromatic substituents have been synthesized and studied (Table 1):

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Fenobam monohydrate 3-Cl-phenyl, methyl-oxoimidazolyl 284.7 mGluR5 antagonist; polymorphic forms
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) 4-CN-phenyl, 3-Cl-phenyl 272.0 Higher solubility due to cyano group
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) 4-CN-phenyl, 3,4-diCl-phenyl 306.0 Increased lipophilicity
1-(4-Cyanophenyl)-3-(3-(trifluoromethoxy)phenyl)urea (6h) 4-CN-phenyl, 3-CF₃O-phenyl 322.1 Enhanced metabolic stability

Key Observations :

  • Electronic Effects: The cyano group in 6f–6h improves solubility compared to fenobam’s chlorophenyl group.
  • Biological Activity: Unlike fenobam, these diaryl ureas lack the imidazolone ring, which is critical for mGluR5 binding. This structural difference likely reduces their affinity for glutamate receptors .

Complex Urea-Thiazole Hybrids

A structurally intricate urea-thiazole derivative, 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) , demonstrates the impact of molecular complexity (Table 2):

Property Fenobam Monohydrate Compound 2k
Molecular Weight 284.7 g/mol 762.2 g/mol ([M−2HCl+H]⁺)
Functional Groups Urea, imidazolone, chlorophenyl Urea, thiazole, piperazine, hydrazine
Pharmacological Target mGluR5 antagonist Potential kinase inhibitor
Synthetic Complexity Moderate (condensation reactions) High (multi-step synthesis)

Key Observations :

  • Binding Affinity: The extended π-system and piperazine moiety in 2k may enhance interactions with larger binding pockets (e.g., kinase domains), unlike fenobam’s compact structure optimized for mGluR5 .
  • Synthetic Challenges: 2k requires multi-step synthesis involving hydrazinecarbothioamides and bromoethanones, whereas fenobam is synthesized via simpler condensation routes .

Imidazole-Containing Compounds

Property Fenobam Monohydrate SB 202190
Core Structure Urea-linked imidazolone Imidazole-phenol-pyridine hybrid
Molecular Weight 284.7 g/mol ~450 g/mol (with HCl and hydrate)
Pharmacological Role mGluR5 antagonist p38 MAP kinase inhibitor

Key Observations :

  • Role of Imidazole: Both compounds utilize imidazole-derived rings for hydrogen bonding. However, fenobam’s oxoimidazolyl group enables tautomerism, which is absent in SB 202190 .

Physicochemical and Computational Comparisons

Tautomerism and Polymorphism

Fenobam exhibits enol-imine tautomerism, stabilizing its crystal lattice through intramolecular hydrogen bonds. In contrast, simpler diaryl ureas (e.g., 6f–6h) lack such tautomeric flexibility, resulting in fewer polymorphic forms . Computational studies using Multiwfn () reveal that fenobam’s electron localization function (ELF) highlights charge delocalization in the imidazolone ring, a feature absent in non-tautomeric analogs .

Topological Polar Surface Area (TPSA)

  • Fenobam: 74.8 Ų (high solubility)
  • 6f–6h : ~70–80 Ų (similar solubility)
  • 2k : >150 Ų (lower solubility due to bulkiness)

Industrial Production and Purity

Fenobam monohydrate is produced at >99.8% purity by specialized manufacturers like Zibo Hangyu Biotechnology, ensuring consistency for pharmaceutical use. In contrast, complex analogs like 2k are typically synthesized in smaller batches for research, with lower reported yields (73.3%) .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions between substituted urea precursors and imidazole derivatives. Key routes include:
  • Hydrazone-mediated cyclization : Reacting pyrazole-4-carboxaldehyde with malononitrile under reflux, followed by hydrazine hydrate treatment (yields ~60-70%) .
  • Chlorination strategies : Using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the chlorophenyl group, though PCl₅ may lead to higher purity (85-90% yield) .
    Critical factors : Solvent choice (e.g., ethanol/piperidine mixtures enhance cyclization efficiency) and temperature control (reflux at 80-100°C minimizes side products).

Q. How is this compound characterized spectroscopically, and what key data confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks at δ 2.51 ppm (singlet, CH₃), δ 7.45-7.76 ppm (aromatic protons), and δ 4.62 ppm (CH₂Cl) confirm substituent positions .
  • X-ray crystallography : Crystallographic data (e.g., C11H11ClN4O2) reveal a planar imidazole ring and hydrogen-bonded urea moiety, critical for stability .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 267.1 aligns with the empirical formula .

Q. What in vitro models are typically used to evaluate its biological activity?

  • Methodological Answer :
  • HEK293 cells : Transfected with GPCRs (e.g., mGluR5) to assess intracellular calcium (iCa²⁺) modulation via FLIPR assays .
  • Antibacterial assays : Disk diffusion methods against S. aureus and E. coli (zone inhibition >15 mm at 50 µM) .
  • Enzyme inhibition : Spectrophotometric monitoring of glutamic pyruvic transaminase (GPT) activity .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence receptor binding kinetics and selectivity?

  • Methodological Answer :
  • Docking studies : The chlorophenyl group enhances hydrophobic interactions with mGluR5’s allosteric pocket (ΔG = -9.2 kcal/mol) but may reduce selectivity over mGluR1 .
  • Kinetic assays : Surface plasmon resonance (SPR) shows a kₐ of 1.2 × 10⁴ M⁻¹s⁻¹ and k_d of 0.003 s⁻¹, indicating moderate binding reversibility .
    Contradiction note : Some studies report conflicting k_d values (0.001-0.01 s⁻¹), likely due to assay bias (e.g., HBSS buffer ions interfering with iCa²⁺ measurements) .

Q. What strategies resolve discrepancies in reported IC₅₀ values for enzyme inhibition?

  • Methodological Answer :
  • Assay standardization : Use uniform substrate concentrations (e.g., 1 mM GTP for GPT assays) and control for pH/temperature .
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. CHO-K1) and normalize to endogenous enzyme levels .
    Example : Variability in IC₅₀ (5-20 µM) for GPT inhibition stems from differences in cell membrane permeability .

Q. How can structural modifications improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :
  • Co-crystallization with cyclodextrins : Increases solubility 10-fold (from 0.1 mg/mL to 1.0 mg/mL) while maintaining mGluR5 affinity .
  • PEGylation : Adding polyethylene glycol (PEG-500) to the urea moiety reduces logP from 2.8 to 1.5 but may sterically hinder receptor binding .
    Trade-off : Hydrate formation (as in the title compound) balances solubility and stability via hydrogen-bond networks .

Q. What computational methods predict metabolite formation and potential toxicity?

  • Methodological Answer :
  • In silico metabolism : Use Schrödinger’s ADMET Predictor to identify primary metabolites (e.g., oxidative cleavage of the imidazole ring) .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms; IC₅₀ > 50 µM suggests low hepatotoxicity risk .

Data Contradiction Analysis

Parameter Reported Range Proposed Resolution References
mGluR5 IC₅₀ 5–20 µMStandardize Ca²⁺ assay protocols (FLIPR vs. patch-clamp)
Antibacterial MIC 25–100 µMControl for bacterial efflux pump expression
LogP 2.5–3.2Validate via shake-flask vs. HPLC methods

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(m-Chlorophenyl)-3-(1-methyl-4-oxo-2-imidazolin-2-yl)urea monohydrate
Reactant of Route 2
Reactant of Route 2
1-(m-Chlorophenyl)-3-(1-methyl-4-oxo-2-imidazolin-2-yl)urea monohydrate

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